N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)ETHYL]-6-(4-OXO-3(4H)-QUINAZOLINYL)HEXANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The benzimidazole ring is a heterocyclic aromatic organic compound, while the quinazoline ring is a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)ETHYL]-6-(4-OXO-3(4H)-QUINAZOLINYL)HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazoline intermediates, which are then coupled through a series of condensation reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)ETHYL]-6-(4-OXO-3(4H)-QUINAZOLINYL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce benzimidazole derivatives with altered functional groups.
Scientific Research Applications
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)ETHYL]-6-(4-OXO-3(4H)-QUINAZOLINYL)HEXANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)ETHYL]-6-(4-OXO-3(4H)-QUINAZOLINYL)HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinazoline rings can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)ETHYL]-6-(4-OXO-3(4H)-QUINAZOLINYL)HEXANAMIDE is unique due to its combined benzimidazole and quinazoline structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C23H25N5O2/c1-16(22-26-19-11-6-7-12-20(19)27-22)25-21(29)13-3-2-8-14-28-15-24-18-10-5-4-9-17(18)23(28)30/h4-7,9-12,15-16H,2-3,8,13-14H2,1H3,(H,25,29)(H,26,27)/t16-/m0/s1 |
InChI Key |
KTBVXAHGSMIZLB-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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